molecular formula C13H14N2OS B11967603 N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide

N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide

Cat. No.: B11967603
M. Wt: 246.33 g/mol
InChI Key: XDAWWSALLIQKLU-UHFFFAOYSA-N
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Description

N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-methylbenzyl group attached to the thiazole ring, which is further connected to an acetamide group. The unique structure of N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions. This reaction forms the core thiazole structure.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the thiazole intermediate with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the synthesis of N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the acetamide group to an amine.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The thiazole ring imparts unique electronic properties to the compound, making it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of their functions. The acetamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)acetamide
  • N-(5-(4-Fluorobenzyl)-1,3-thiazol-2-yl)acetamide
  • N-(5-(4-Methoxybenzyl)-1,3-thiazol-2-yl)acetamide

Uniqueness

N-(5-(4-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE is unique due to the presence of the 4-methylbenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents on the benzyl group.

Properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C13H14N2OS/c1-9-3-5-11(6-4-9)7-12-8-14-13(17-12)15-10(2)16/h3-6,8H,7H2,1-2H3,(H,14,15,16)

InChI Key

XDAWWSALLIQKLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C

Origin of Product

United States

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